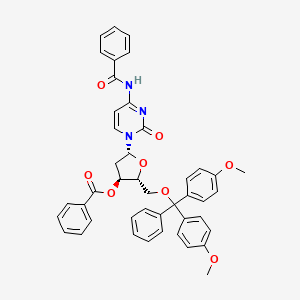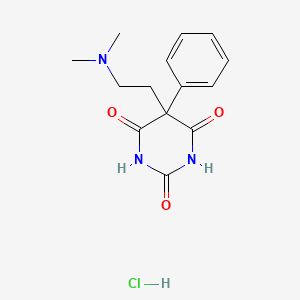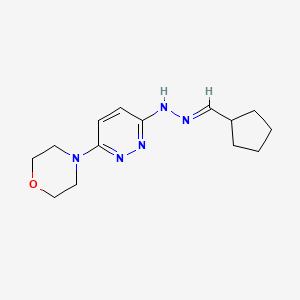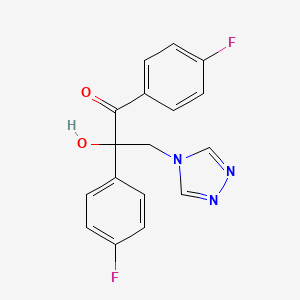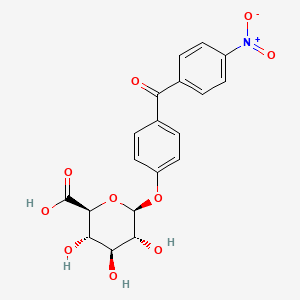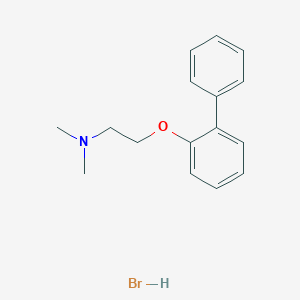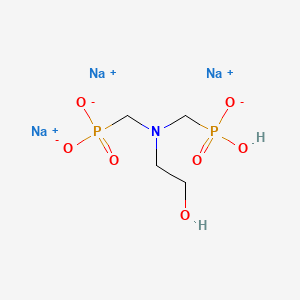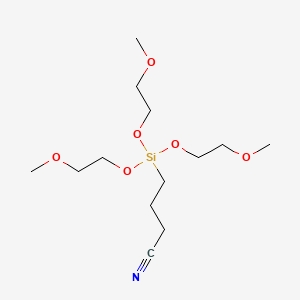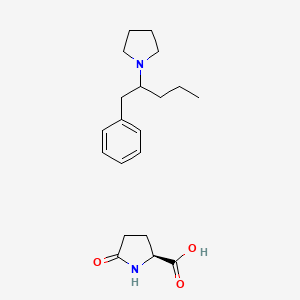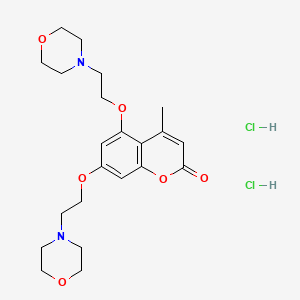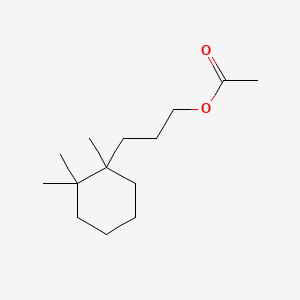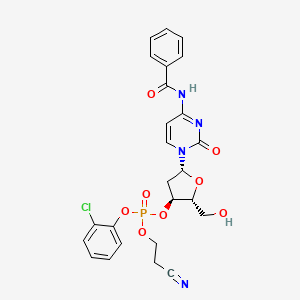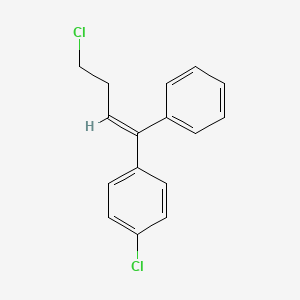
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene is an organic compound with the molecular formula C16H14Cl2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a phenyl-butenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The phenyl-butenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions . The compound’s chlorine atoms and phenyl-butenyl group play crucial roles in these interactions, influencing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of a butenyl group.
1-Chloro-4-(4-chlorophenyl)benzene: Lacks the butenyl group, making it less reactive in certain reactions.
1-Chloro-4-(4-chlorophenylmethyl)benzene: Contains a chlorophenylmethyl group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
83929-33-3 |
|---|---|
Molekularformel |
C16H14Cl2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
1-chloro-4-[(E)-4-chloro-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
InChI-Schlüssel |
BSZZVSUYBVLMIQ-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\CCCl)/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCCCl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


